

2-Aminocyclohexanone hydrochloride molecular weight

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Compound of Interest

Compound Name:	2-Aminocyclohexanone hydrochloride
CAS No.:	6946-05-0
Cat. No.:	B1279538

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An In-depth Technical Guide to **2-Aminocyclohexanone Hydrochloride** for Advanced Research & Development

Abstract

This technical guide provides an in-depth exploration of **2-Aminocyclohexanone hydrochloride** (CAS No: 6946-05-0), a pivotal chemical intermediate in pharmaceutical research and broader organic synthesis. The document delineates its fundamental physicochemical properties, offers validated protocols for its synthesis and purification, and details robust analytical methodologies for its characterization. As a versatile building block, the strategic application of this compound in the development of novel therapeutics, particularly for neurological disorders, is discussed.^[1] This guide is structured to equip researchers, scientists, and drug development professionals with the technical expertise and practical insights required to effectively utilize **2-Aminocyclohexanone hydrochloride** in a laboratory setting, ensuring scientific integrity, safety, and reproducibility.

Core Physicochemical & Structural Properties

2-Aminocyclohexanone hydrochloride is the salt form of the parent α -aminoketone.[1] The hydrochloride moiety significantly enhances the compound's stability and aqueous solubility compared to its free base form, which is a critical consideration for its practical application in various reaction conditions and for its shelf-life.[1][2] Aminoketones as free bases can be unstable; conversion to the hydrochloride salt mitigates this issue.[2] The molecule's structure, featuring both a reactive ketone and a nucleophilic amino group, makes it a valuable synthon for creating more complex molecular architectures.[1]

Table 1: Key Physicochemical Data for **2-Aminocyclohexanone Hydrochloride**

Property	Value	Source(s)
CAS Number	6946-05-0	[1][3]
Molecular Formula	C ₆ H ₁₂ ClNO (or C ₆ H ₁₁ NO·HCl)	[1][3]
Molecular Weight	149.62 g/mol	[1][3]
Appearance	White to off-white crystalline solid	[4][5]
Melting Point	157-158 °C (with decomposition)	[1][4]
Boiling Point	213.9 °C at 760 mmHg	[1]
Storage Conditions	Room Temperature, under inert atmosphere	[1][4]
Synonyms	2-Aminocyclohexanone hcl; Cyclohexanone, 2-amino-, hydrochloride	[1]

Synthesis Pathway: Reductive Amination

The synthesis of α -aminoketones like **2-Aminocyclohexanone hydrochloride** can be approached through various routes. One common and effective laboratory-scale method involves the reduction of an α -nitroketone precursor. This approach is favored for its relatively clean conversion and the availability of the starting material, 2-nitrocyclohexanone.

The causality behind this choice rests on the well-established chemistry of nitro group reduction. Catalytic hydrogenation is a powerful and clean method for this transformation, typically yielding the desired amine with high selectivity and avoiding the harsh reagents associated with other reductive processes. The use of a palladium-on-carbon (Pd/C) catalyst is standard, as it provides a high surface area for the reaction to occur efficiently under a hydrogen atmosphere. The presence of hydrochloric acid in the reaction medium ensures that the newly formed amine is immediately protonated to form the stable hydrochloride salt, preventing side reactions and facilitating its isolation.

Experimental Protocol: Synthesis from 2-Nitrocyclohexanone

This protocol describes a representative procedure for the synthesis of **2-Aminocyclohexanone hydrochloride**.

Materials:

- 2-Nitrocyclohexanone
- 5% Palladium on Carbon (Pd/C) catalyst
- Ethanol (Reagent Grade)
- Concentrated Hydrochloric Acid (HCl)
- Hydrogen Gas (H₂)
- Parr Hydrogenation Apparatus or similar
- Standard laboratory glassware
- Filtration apparatus (e.g., Celite pad, Büchner funnel)

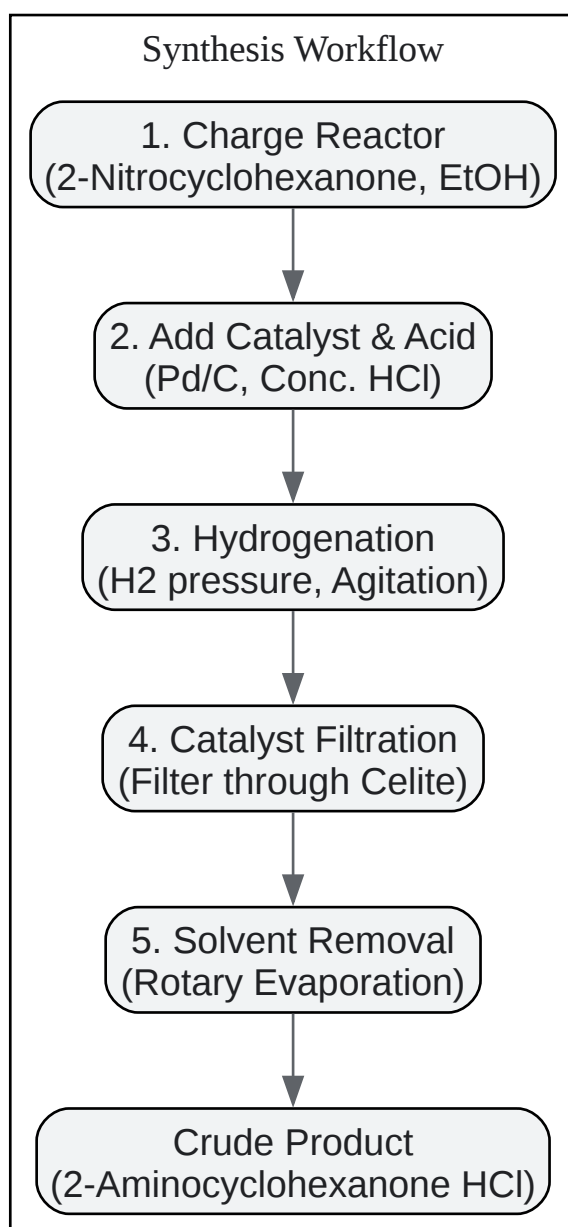
Step-by-Step Procedure:

- **Reaction Setup:** In a suitable pressure vessel (e.g., a Parr shaker bottle), combine 2-nitrocyclohexanone (1 equivalent) with ethanol (approx. 15-20 mL per gram of nitroketone).

[4]

- **Catalyst and Acidification:** Carefully add 5% Pd/C catalyst (typically 5-10% by weight of the starting material). To this suspension, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.[4] The acid is crucial for the final salt formation.
- **Hydrogenation:** Seal the reaction vessel and connect it to a hydrogenation apparatus. Purge the vessel with nitrogen or argon to remove air, then introduce hydrogen gas to the desired pressure (typically 40-50 psi).
- **Reaction:** Begin vigorous agitation (shaking or stirring) at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
- **Work-up and Isolation:**
 - Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
 - Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during and after filtration.
 - Wash the filter cake with a small amount of ethanol to recover any residual product.
 - Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude solid or oil is **2-Aminocyclohexanone hydrochloride**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of 2-Aminocyclohexanone HCl.

Purification Protocol: Recrystallization

For applications in drug development, the purity of an intermediate is paramount. Recrystallization is a robust and scalable technique for purifying solid organic compounds, which leverages the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures.[6]

The choice of an ethanol/acetone solvent system is strategic for amine hydrochlorides.^[6] **2-Aminocyclohexanone hydrochloride** exhibits good solubility in a polar protic solvent like hot ethanol, while impurities may be less soluble (removed by hot filtration) or more soluble. Acetone, a more non-polar solvent, acts as an "anti-solvent." When added to the saturated ethanol solution, it drastically reduces the solubility of the hydrochloride salt, inducing precipitation of the purified product while soluble impurities remain in the mother liquor.^[6]^[7]

Experimental Protocol: Purification by Recrystallization

Materials:

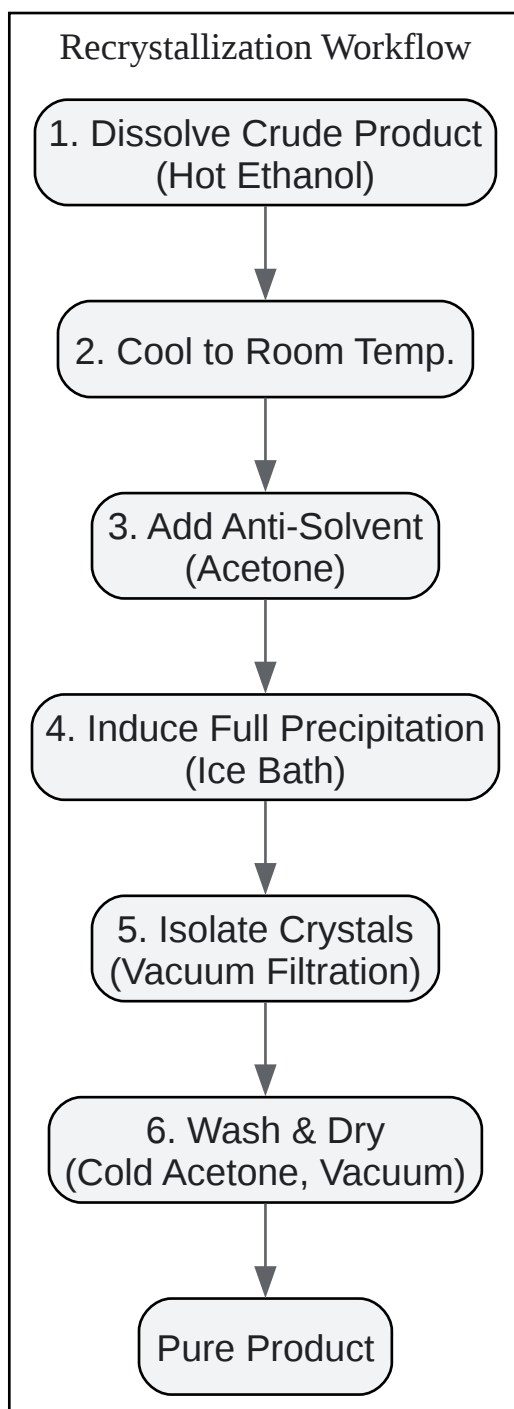
- Crude **2-Aminocyclohexanone hydrochloride**
- Ethanol (Reagent Grade)
- Acetone (Reagent Grade)
- Erlenmeyer flask
- Heating mantle or hot plate
- Büchner funnel and vacuum flask
- Filter paper

Step-by-Step Procedure:

- **Dissolution:** Place the crude product in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid completely dissolves.^[6]^[7]
- **Hot Filtration (Optional):** If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through fluted filter paper to remove them. This step is critical to prevent their incorporation into the final crystals.^[6]
- **Crystallization:** Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of well-defined, pure crystals.

- **Precipitation:** Once at room temperature, slowly add acetone as the anti-solvent while stirring.^{[6][7]} A typical volume ratio is 2:1 or 3:1 acetone to ethanol. The solution will become cloudy as the purified product precipitates.
- **Complete Crystallization:** To maximize yield, cool the flask in an ice bath or freezer for at least 30 minutes to ensure complete precipitation.^{[6][7]}
- **Isolation and Washing:** Collect the crystals by vacuum filtration using a Büchner funnel.^[6] Wash the filter cake with a small amount of cold acetone to remove any residual soluble impurities.^[2]
- **Drying:** Dry the purified crystals under vacuum to remove residual solvents. The final product should be a fine, white to off-white powder.^[2] A purified melting point of 157-158 °C indicates successful purification.^[6]

Purification Workflow Diagram



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Caption: Workflow for the purification of 2-Aminocyclohexanone HCl.

Analytical Characterization

Confirming the identity and purity of the final compound is a non-negotiable step in synthesis. A multi-technique approach provides a self-validating system, where data from orthogonal methods collectively support the structure and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure. The ^1H NMR spectrum will show characteristic signals for the protons on the cyclohexanone ring, and their splitting patterns and coupling constants can help deduce their stereochemical relationships.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around $1700\text{-}1720\text{ cm}^{-1}$ is indicative of the ketone ($\text{C}=\text{O}$) stretch. N-H stretching vibrations for the ammonium salt (R-NH_3^+) typically appear as a broad band in the $2800\text{-}3200\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS): MS provides the molecular weight of the free base after the loss of HCl. According to the "Nitrogen Rule," a molecule with a single nitrogen atom will have an odd-numbered molecular ion peak.^[8] For 2-Aminocyclohexanone ($\text{C}_6\text{H}_{11}\text{NO}$), the expected exact mass is approximately 113.08 Da.^[9]
- High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A reversed-phase method with UV detection is typically employed.

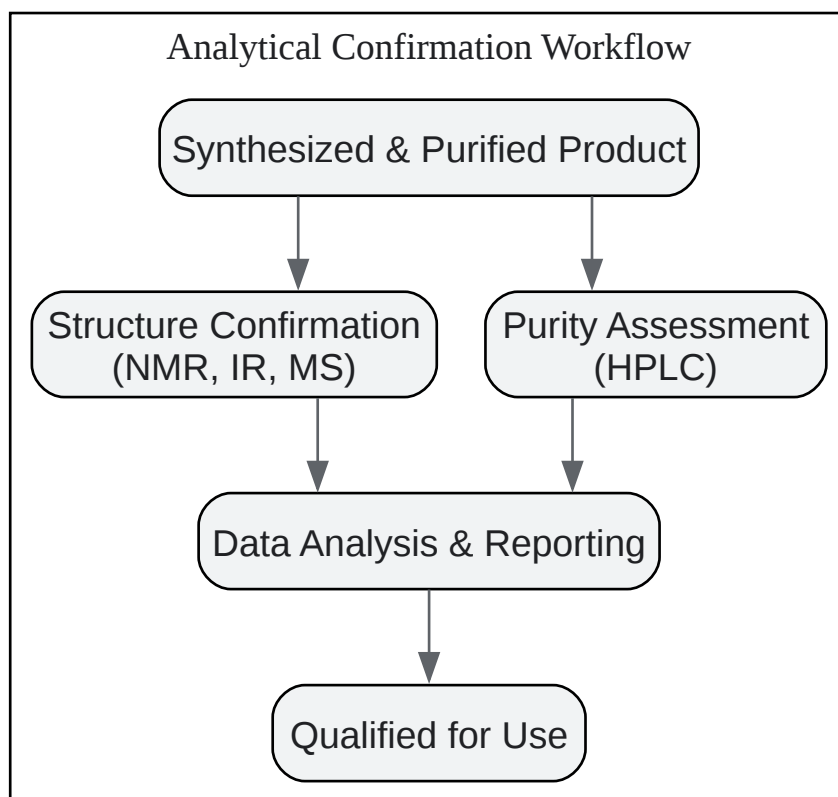
Protocol: Purity Analysis by HPLC

This protocol provides a starting point for developing a validated HPLC method for **2-Aminocyclohexanone hydrochloride**. Method optimization and validation are required for specific applications.^[10]

Table 2: Starting HPLC Method Parameters

Parameter	Condition	Rationale
Column	Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)	Standard for retaining moderately polar organic molecules.
Mobile Phase	A: 0.1% Acetic Acid in Water B: Acetonitrile	Buffered aqueous phase controls the ionization state; acetonitrile is the organic modifier.
Gradient	Isocratic or Gradient (e.g., 5% B to 95% B over 15 min)	A gradient is often used to ensure elution of all components and cleaning of the column.
Flow Rate	1.0 mL/min	A standard analytical flow rate for a 4.6 mm ID column.
Detection	UV at 210 nm	Ketones typically have a UV absorbance at lower wavelengths.
Injection Vol.	10 µL	Standard volume to avoid column overloading.
Sample Prep.	Dissolve ~1 mg/mL in mobile phase	Ensures compatibility with the analytical system. [10]

Analytical Workflow Diagram



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Caption: Logical workflow for analytical validation.

Applications in Research and Drug Development

The structural motif of 2-Aminocyclohexanone is a valuable pharmacophore and a versatile precursor in medicinal chemistry.^[11] Its primary utility lies in its role as a key intermediate for synthesizing more complex, biologically active molecules.

- **Scaffold for Novel Therapeutics:** It serves as a starting point for building libraries of compounds for screening. The amine and ketone functionalities allow for a wide range of chemical transformations, including reductive amination, condensation reactions, and cyclizations.
- **Neurological Disorders:** The cyclohexanone ring is a common feature in compounds targeting the central nervous system. **2-Aminocyclohexanone hydrochloride** is specifically

noted as an intermediate for compounds with potential applications in treating neurological disorders.[1]

- Precursor to Benzothiazoles: Aminocyclohexanones are precursors to compounds like Pramipexole, a dopamine agonist used in treating Parkinson's disease, which is a 2-amino-tetrahydro-benzothiazole derivative.[12] This highlights the direct lineage from this type of building block to marketed pharmaceuticals.

Safety, Handling, and Storage

Proper handling of **2-Aminocyclohexanone hydrochloride** is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes serious skin and eye irritation/damage.[4][13][14]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[13][15] Work should be conducted in a well-ventilated fume hood.
- Handling: Avoid creating dust.[16] Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.[15]
- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][16] The compound should be stored under an inert atmosphere to maximize its long-term stability.[1][4]
- Spill & Disposal: In case of a spill, use dry clean-up procedures to avoid generating dust.[17] Dispose of the chemical and its container at an approved waste disposal plant in accordance with local regulations.[13]

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